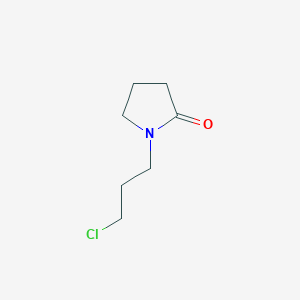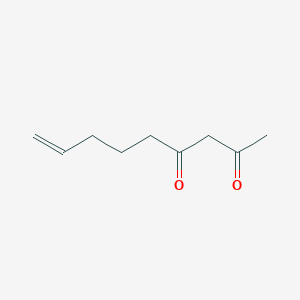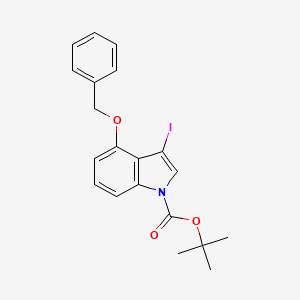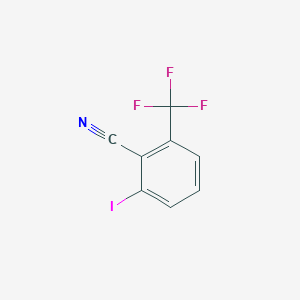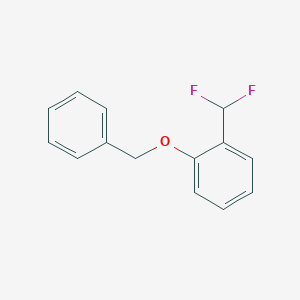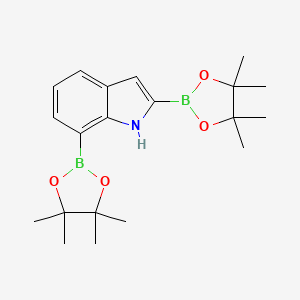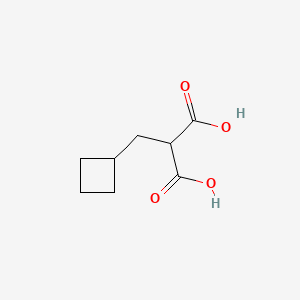
2-(Cyclobutylmethyl)malonic acid
Vue d'ensemble
Description
2-(Cyclobutylmethyl)malonic acid is a derivative of malonic acid, which is a dicarboxylic acid with numerous applications in organic synthesis. While the provided papers do not directly discuss 2-(Cyclobutylmethyl)malonic acid, they do provide insights into the properties and synthesis of related substituted malonic acids. These compounds have been found useful in diagnostics, biochemical evaluations, and as markers in organic synthesis .
Synthesis Analysis
The synthesis of substituted malonic acids typically involves the use of alkyl- or aryl-substituted malonic esters as starting materials. For example, the synthesis of 2-(methylthio)alkanoic acids is achieved by treating these esters with sodium ethoxide and S-methyl methanethiosulfonate, followed by alkaline hydrolysis, which also causes decarboxylation . Although the synthesis of 2-(Cyclobutylmethyl)malonic acid is not explicitly described, similar methods could potentially be adapted for its preparation.
Molecular Structure Analysis
The molecular structure of substituted malonic acids can be quite complex, as evidenced by the crystal structures of 2-methylmalonic acid, 2-ethylmalonic acid, and 2-phenylmalonic acid. These compounds crystallize in different space groups, with specific cell parameters and hydrogen bonding networks that are influenced by the symmetrical substitution pattern. For instance, 2-methylmalonic acid and 2-ethylmalonic acid form planar centrosymmetric carboxy-dimers, while 2-phenylmalonic acid molecules are stacked in a zig-zag pattern . The structure of 2-(Cyclobutylmethyl)malonic acid would likely exhibit its own unique hydrogen bonding network and crystal packing influenced by the cyclobutylmethyl group.
Chemical Reactions Analysis
Substituted malonic acids can undergo various chemical reactions, particularly those involving their carboxylic acid groups. The synthesis process itself involves reactions such as alkylation and decarboxylation . The specific reactivity of 2-(Cyclobutylmethyl)malonic acid would depend on the electronic and steric effects of the cyclobutylmethyl substituent, which could influence its reactivity in condensation reactions, esterification, and other transformations common to malonic acids.
Physical and Chemical Properties Analysis
The physical and chemical properties of substituted malonic acids are dictated by their molecular structure. The crystallographic data provided for related compounds indicate that these properties can vary significantly with different substituents. For example, the melting points, solubility, and crystalline form can be affected by the size and nature of the substituent group . The properties of 2-(Cyclobutylmethyl)malonic acid would need to be determined experimentally, but it is reasonable to expect that they would be influenced by the cyclobutylmethyl group, potentially leading to unique solubility, boiling point, and stability characteristics compared to other substituted malonic acids.
Orientations Futures
Research is ongoing into the potential uses of 2-(Cyclobutylmethyl)malonic acid and related compounds. For example, a novel artificial synthetic pathway for producing malonic acid from renewable resources has been designed, which could have implications for the production of 2-(Cyclobutylmethyl)malonic acid in the future .
Propriétés
IUPAC Name |
2-(cyclobutylmethyl)propanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-7(10)6(8(11)12)4-5-2-1-3-5/h5-6H,1-4H2,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFGISLZPBHJDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC(C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801288251 | |
| Record name | 2-(Cyclobutylmethyl)propanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801288251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclobutylmethyl)malonic acid | |
CAS RN |
1010422-67-9 | |
| Record name | 2-(Cyclobutylmethyl)propanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1010422-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Cyclobutylmethyl)propanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801288251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


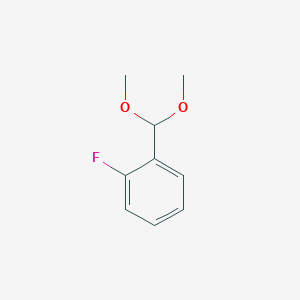
![L-Serine, N-[(2-propenyloxy)carbonyl]-](/img/structure/B3031978.png)
![2-Methyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B3031979.png)
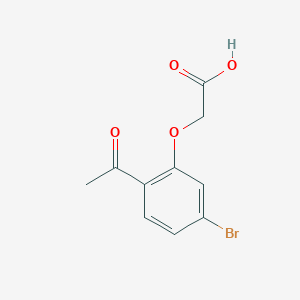
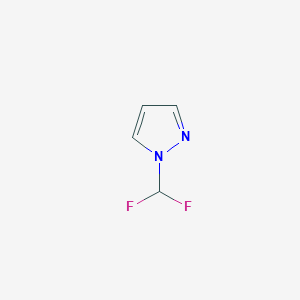
![2-[4-(Hexadecyloxy)phenyl]-3-(1-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-1,4-diol](/img/structure/B3031983.png)
